molecular formula C9H9N3 B1207529 4-Methylquinazolin-2-amine CAS No. 6141-02-2

4-Methylquinazolin-2-amine

Cat. No. B1207529
CAS RN: 6141-02-2
M. Wt: 159.19 g/mol
InChI Key: RWDYNDCLJPWKJU-UHFFFAOYSA-N
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Description

4-Methylquinazolin-2-amine is a heterocyclic compound featuring a quinazoline backbone substituted with a methyl group at the 4-position and an amine group at the 2-position. This compound is of interest in medicinal chemistry due to its structural presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of 4-Methylquinazolin-2-amine typically involves the cyclization of anthranilic acid derivatives with suitable aldehydes or ketones followed by amination. A common method might include the Skraup synthesis, modified to incorporate the specific substitutions needed for this compound. Given the structural similarity to triazoles and isoquinolines, methodologies applied in their synthesis can offer valuable insights. For instance, techniques involving the condensation of amino-triazoles or the modification of isoquinoline scaffolds could be adapted for synthesizing quinazoline derivatives (Nazarov et al., 2021; Singh & Shah, 2017).

Scientific Research Applications

Apoptosis Induction and Anticancer Potential

4-Methylquinazolin-2-amine derivatives have been studied for their potential in inducing apoptosis and serving as efficacious anticancer agents. For instance, the derivative N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated potent apoptosis-inducing abilities with an EC50 of 2 nM in cell-based apoptosis induction assays. This compound also exhibited excellent blood-brain barrier penetration and high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009). Another derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to be a highly active inducer of apoptosis and potent inhibitor of cell proliferation in T47D cells (Sirisoma et al., 2008).

Synthesis Techniques

Advancements in the synthesis of various 4-Methylquinazolin-2-amine derivatives have been a focal point of research. A solvent-free synthesis method under microwave irradiation was developed for a series of differently N-substituted 4-amino-2-methylquinazolines, offering a cleaner, more environmentally friendly approach (Kurteva et al., 2005).

Biological Activities and Applications

Studies have shown that certain derivatives exhibit antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. For example, specific compounds derived from 3-amino-2-methylquinazoline demonstrated significant analgesic and anti-inflammatory activities (Sahu et al., 2008).

Photochemical Activation for Cell Physiology

The photochemical activation of tertiary amines, including derivatives of 4-Methylquinazolin-2-amine, for applications in studying cell physiology has been investigated. This includes the photoactivation of compounds like tamoxifen for activating Cre recombinase and CRISPR-Cas9 gene editing (Asad et al., 2017).

Role in Male Sex Pheromone

Interestingly, 4-Methylquinazoline has been identified as a minor component of the male sex pheromone in Nasonia vitripennis, a parasitoid species. It synergizes the response of virgin females to the major pheromone components (Ruther et al., 2007).

Safety And Hazards

The safety and hazards of 4-Methylquinazolin-2-amine are not fully known. It’s always recommended to handle it with appropriate safety measures .

properties

IUPAC Name

4-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYNDCLJPWKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296593
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinazolin-2-amine

CAS RN

6141-02-2
Record name NSC110275
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Lin, C Wang, M Ji, D Wu, Y Lv, K Zhang… - Journal of Medicinal …, 2018 - ACS Publications
Increased phosphatidylinositol 3-kinase (PI3K) signaling is among the most common alterations in cancer, spurring intensive efforts to develop new cancer therapeutics that target this …
Number of citations: 29 pubs.acs.org
ZY Qin, CX Sun, WW Zhang, JR Li, YX Gong, WM Shu… - Catalysts, 2023 - mdpi.com
… Fortunately, the desired product N-benzyl-4-methylquinazolin-2-amine (3aa) was obtained in a 57% yield with MsOH as an additive in HFIP at 90 C for 1 h (Entry 1). Encouraged by this …
Number of citations: 0 www.mdpi.com
D Kikelj - thieme-connect.com
Quinazoline (1) is 1, 3-diazanaphthalene, whose name originates from Weddige [1] and indicates its nature of being an aza derivative of quinoline and an isomer of both cinnoline and …
Number of citations: 0 www.thieme-connect.com
A Rudling, R Gustafsson, I Almlof… - Journal of Medicinal …, 2017 - ACS Publications
Fragment-based lead discovery has emerged as a leading drug development strategy for novel therapeutic targets. Although fragment-based drug discovery benefits immensely from …
Number of citations: 35 pubs.acs.org
S Galusic - 2015 - search.proquest.com
The causative agent of malignant tertian malaria, Plasmodium falciparum undergoes an arrested growth phenotype of its erythrocytic stage when under drug-stress. Recent artemisinin …
Number of citations: 1 search.proquest.com

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